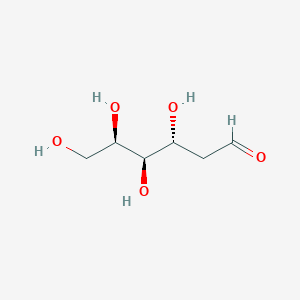

2-Deoxy-D-galactose

描述

Context of D-lyxo-Hexose, 2-deoxy- as a Deoxy Sugar Monosaccharide

D-lyxo-Hexose, 2-deoxy- is classified as a deoxy sugar, a class of carbohydrates where a hydroxyl group has been replaced by a hydrogen atom. glyco.ac.ru Specifically, it is a monosaccharide, the simplest form of carbohydrate, with a six-carbon backbone characteristic of hexoses. The "2-deoxy" designation indicates that the hydroxyl group at the C-2 position of the hexose (B10828440) ring is absent. This seemingly minor modification has profound implications for its chemical properties and biological roles.

This compound is also commonly known by its synonym, 2-Deoxy-D-galactose. fiveable.me In chemical glycobiology, this compound is utilized as a tool to probe and perturb carbohydrate metabolism. Its structural similarity to D-galactose allows it to be recognized and processed by certain enzymes, yet the absence of the C-2 hydroxyl group can halt or alter subsequent metabolic steps. capes.gov.br This makes it a valuable inhibitor for studying processes such as glycolysis and fucosylation, which is the addition of a fucose sugar unit to a molecule. capes.gov.br For instance, it has been used to investigate galactose uptake in bacteria and to competitively elute specific galactose-binding proteins known as lectins.

Stereochemical Features and Configurational Isomerism of D-lyxo-Hexose, 2-deoxy-

The stereochemistry of a sugar is crucial to its biological function, defining its three-dimensional shape and how it interacts with enzymes and receptors. The name "D-lyxo-Hexose, 2-deoxy-" provides specific information about its configuration. The "D-" designation refers to the configuration at the chiral center furthest from the carbonyl group (C-5 in hexoses). In a Fischer projection, the hydroxyl group on C-5 points to the right, which is characteristic of D-sugars. libretexts.orgmasterorganicchemistry.com

The term "lyxo" describes the specific stereochemical arrangement of the hydroxyl groups on the carbon backbone. In the context of a D-hexose, the lyxo- configuration indicates that the hydroxyl groups at C-3 and C-4 are on the same side (cis) in a standard Fischer projection, while the hydroxyl group at C-5 is on the opposite side. However, a more precise way to define the configuration is by comparing the orientation of hydroxyl groups relative to each other along the carbon chain. For D-lyxo-Hexose, the stereochemistry at the chiral centers is as follows: C3-OH is on the left, C4-OH is on the right, and C5-OH is on the right in a Fischer projection.

The absence of the hydroxyl group at the C-2 position means this carbon is not a chiral center. This distinguishes it from its parent sugar, D-galactose, which has a galacto- configuration. The configurational isomers of D-lyxo-Hexose, 2-deoxy- include other 2-deoxy-D-hexoses, such as:

2-Deoxy-D-glucose (2-Deoxy-D-arabino-hexose): In this isomer, the parent sugar is D-glucose, which has a gluco- configuration. The hydroxyl groups at C-3 and C-5 are on the right, while the hydroxyl group at C-4 is on the left in a Fischer projection.

2-Deoxy-D-mannose (also considered 2-Deoxy-D-arabino-hexose): The parent sugar, D-mannose, is a C-2 epimer of D-glucose. Since the C-2 position is deoxygenated in 2-deoxy sugars, 2-deoxy-D-mannose is structurally identical to 2-deoxy-D-glucose.

The distinct spatial arrangement of the hydroxyl groups in the lyxo- configuration compared to the gluco- or manno- configurations leads to different three-dimensional shapes. glyco.ac.ru This, in turn, affects how these molecules bind to enzymes and are processed in metabolic pathways, highlighting the critical role of stereochemistry in determining biological activity. glyco.ac.ru

Structure

2D Structure

属性

IUPAC Name |

(3R,4R,5R)-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYALKFFQXWPIH-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@H]([C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075163, DTXSID30985215 | |

| Record name | D-lyxo-Hexose, 2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxy-lyxo-hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-89-9, 6664-99-9 | |

| Record name | 2-Deoxy-D-galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-D-galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-lyxo-Hexose, 2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxy-lyxo-hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-deoxy-D-galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DEOXY-D-GALACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531K2IOK5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Academic Research Trajectories and Theories Concerning D Lyxo Hexose, 2 Deoxy

Biological Significance and Investigational Applications of D-lyxo-Hexose, 2-deoxy-

The unique structure of 2-deoxy-D-galactose allows it to act as a metabolic decoy, entering cellular pathways designed for natural sugars. Once inside the cell, it can be phosphorylated but cannot be further metabolized in the same manner as its parent sugar. This metabolic disruption is the foundation for its broad range of biological effects and makes it a valuable tool in scientific research.

Utility as Precursors in Complex Carbohydrate and Glycoconjugate Synthesis

The synthesis of complex carbohydrates and glycoconjugates is a formidable challenge in organic chemistry. D-lyxo-Hexose, 2-deoxy- and its derivatives serve as crucial precursors in the construction of these intricate molecules, which are often essential for biological activity. The absence of the C2-hydroxyl group presents unique stereochemical challenges in glycosylation reactions, necessitating the development of novel synthetic methodologies.

Direct synthesis of 2-deoxyglycosides often involves the reaction between an activated glycosyl donor and a nucleophilic acceptor. nih.govmabion.eu Various strategies have been developed to control the stereoselectivity of these reactions, which can be difficult to achieve due to the lack of a participating group at the C2 position. nih.govmabion.eu For instance, the use of specific promoters, solvents, and protecting groups can influence the outcome of the glycosylation. nih.govmabion.eu

Enzymatic synthesis offers a powerful alternative for the construction of oligosaccharides and glycoconjugates containing this compound. Glycosyltransferases, the enzymes responsible for forming glycosidic linkages in nature, can exhibit a degree of substrate promiscuity, accepting modified sugars like UDP-2-deoxy-D-galactose as donors. zellx.de This chemo-enzymatic approach allows for the highly regio- and stereoselective synthesis of complex glycans that would be challenging to assemble through purely chemical means. zellx.de

A notable application is in the synthesis of ganglioside analogs. Research has demonstrated that intraperitoneally administered this compound is metabolized and incorporated into various gangliosides in rat liver, predominantly GM3 and GD3. researchgate.net In these modified gangliosliosides, a significant portion of the galactose residues were found to be substituted by this compound, highlighting its utility in remodeling cellular glycans in vivo. researchgate.net

Table 1: Applications of D-lyxo-Hexose, 2-deoxy- in Synthesis

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Oligosaccharide Synthesis | Precursor for 2-deoxyglycosides | Lack of C2-hydroxyl group presents stereochemical challenges, requiring specialized synthetic methods. nih.govmabion.eu |

| Glycoconjugate Synthesis | Building block for ganglioside analogs | Incorporated into gangliosides like GM3 and GD3 in vivo. researchgate.net |

| Enzymatic Synthesis | Donor substrate for glycosyltransferases | UDP-2-deoxy-D-galactose can be used by some glycosyltransferases for selective synthesis. zellx.de |

Role in Glycobiology and Cellular Functional Modulation

The field of glycobiology investigates the structure, biosynthesis, and biological functions of glycans. D-lyxo-Hexose, 2-deoxy- has emerged as a valuable tool in this field due to its ability to modulate the glycosylation of cellular components. By interfering with the normal synthesis of glycoproteins and glycolipids, it allows researchers to probe the roles of specific glycan structures in various cellular processes. A primary mechanism of its action is the inhibition of fucosylation, the process of adding fucose residues to glycans. nbinno.comelsevierpure.commdpi.com This inhibition has been observed to have wide-ranging effects on cellular function. nbinno.comelsevierpure.commdpi.com

Glycoproteins and glycolipids on the cell surface are critical mediators of cell signaling and adhesion. The intricate carbohydrate structures of these molecules are often recognized by other cells or proteins, initiating signaling cascades or facilitating cell-cell and cell-matrix interactions. By altering these glycan structures, this compound can profoundly impact these processes.

The inhibition of fucosylation by this compound can disrupt signaling pathways that rely on fucosylated ligands or receptors. elsevierpure.com For example, aberrant fucosylation is implicated in certain disease states, and inhibiting this process can have therapeutic effects. elsevierpure.com Research has shown that inhibiting α(1,2)-fucosylation with this compound can suppress inflammatory responses by reducing the levels of inflammatory cytokines. nih.gov This suggests a role for fucosylated glycans in modulating immune cell signaling.

Cell adhesion is also heavily dependent on specific glycan structures. The selectin family of adhesion molecules, for instance, recognizes sialyl-Lewis X and related fucosylated structures. By inhibiting fucosylation, this compound can interfere with selectin-mediated cell adhesion, a process crucial in inflammation and cancer metastasis.

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural support to tissues and regulates cellular functions. The glycosylation of ECM components, such as collagens and fibronectins, is essential for their proper assembly, stability, and interaction with cells. temple.edunih.govnih.gov

While direct studies on the effect of this compound on ECM structural integrity are limited, its known role as an inhibitor of glycosylation suggests a potential impact. The proper glycosylation of collagen is critical for the formation of stable triple helices and their subsequent assembly into fibrils. temple.edunih.gov Similarly, the glycosylation of fibronectin influences its conformation and its ability to bind to other ECM components and to cell surface receptors like integrins. researchgate.net By interfering with the glycosylation of these key ECM proteins, this compound could potentially disrupt the structural integrity and signaling functions of the extracellular matrix. For instance, altered glycosylation of membrane glycoproteins has been shown to modulate their binding to collagen. nih.gov

The efficacy of therapeutic monoclonal antibodies (mAbs) is not solely determined by their antigen-binding affinity but also by their ability to elicit immune effector functions, such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). benthamscience.comnih.govutexas.edu These functions are mediated by the Fc region of the antibody and are profoundly influenced by the structure of the N-linked glycans attached at the conserved Asn297 residue. benthamscience.comnih.govutexas.edu

Glycoengineering of the Fc region is a major strategy for enhancing the therapeutic potency of mAbs. mdpi.comnih.govnih.gov One of the most significant findings in this area is that the absence of core fucose on the Fc glycan dramatically increases the affinity of the antibody for the FcγRIIIa receptor on natural killer (NK) cells, leading to a significant enhancement of ADCC. nih.govutexas.edu

The role of galactose in this context is more nuanced. While the removal of terminal galactose has been shown to have little to no impact on the ADCC activity of some antibodies like rituximab, other studies suggest that galactosylation can have a positive effect on the binding affinity of IgG1 to FcγRIIIa and ADCC activity. mabion.eunih.gov The specific incorporation of this compound into the Fc glycan is an area of active research. While direct evidence of enhanced ADCC through the specific addition of this sugar analog is still emerging, the ability to modulate glycosylation patterns with such analogs opens up new avenues for fine-tuning antibody effector functions. researchgate.netnih.gov

Table 2: Modulation of Cellular Functions by D-lyxo-Hexose, 2-deoxy-

| Cellular Process | Effect of this compound | Mechanism |

|---|---|---|

| Glycosylation | Inhibition of fucosylation and N-linked glycosylation | Acts as a metabolic inhibitor, disrupting the synthesis of complete glycan structures. nbinno.comelsevierpure.commdpi.com |

| Cell Signaling | Modulation of signaling pathways | Alters the structure of glycoproteins and glycolipids involved in signal transduction. nih.gov |

| Cell Adhesion | Inhibition of selectin-mediated adhesion | Interferes with the synthesis of fucosylated ligands required for selectin binding. |

| Antibody Effector Function (ADCC) | Potential for modulation | Glycoengineering of the Fc region, including alterations in galactosylation, can impact ADCC. mabion.eunih.gov |

Explorations in Therapeutic Development and Biomedical Research

The diverse biological activities of D-lyxo-Hexose, 2-deoxy- have spurred its investigation in various therapeutic and biomedical research contexts. Its ability to interfere with fundamental cellular processes makes it a candidate for treating diseases characterized by aberrant cellular metabolism and proliferation.

In oncology, this compound has been studied for its ability to inhibit tumor growth. integratedpublications.inmedchemexpress.com This effect is attributed, in part, to its inhibition of glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). medchemexpress.com By disrupting this energy source, the compound can selectively target cancer cells. medchemexpress.com Furthermore, its interference with glycosylation can affect the function of proteins involved in tumor progression and metastasis. nih.gov

The antiviral activity of this compound is another promising area of research. nbinno.commedchemexpress.comsigmaaldrich.com Many viruses rely on the host cell's glycosylation machinery to produce properly folded and functional envelope glycoproteins, which are essential for viral entry and replication. benthamscience.comsigmaaldrich.com By inhibiting N-linked glycosylation, this compound can disrupt the viral life cycle, making it a potential broad-spectrum antiviral agent. benthamscience.comsigmaaldrich.com Its antiviral effects have been studied against a range of viruses. sigmaaldrich.com

In the realm of immunology, the immunomodulatory properties of this compound are being explored. elsevierpure.com As mentioned, its ability to inhibit fucosylation can dampen inflammatory responses. elsevierpure.comnih.gov This has led to investigations into its potential for treating inflammatory conditions such as dry eye disease and for preventing transplant rejection. elsevierpure.com

Table 3: Therapeutic and Research Applications of D-lyxo-Hexose, 2-deoxy-

| Area of Application | Investigated Effect | Underlying Mechanism |

|---|---|---|

| Oncology | Inhibition of tumor growth | Inhibition of glycolysis and interference with glycoprotein (B1211001) synthesis. integratedpublications.inmedchemexpress.com |

| Virology | Antiviral activity | Inhibition of N-linked glycosylation of viral envelope proteins. nbinno.commedchemexpress.comsigmaaldrich.com |

| Immunology | Immunomodulation | Inhibition of fucosylation, leading to reduced inflammatory responses. elsevierpure.comnih.gov |

| Biomedical Research | Tool for studying glycobiology | Allows for the investigation of the roles of specific glycan structures in cellular processes. |

Potential for Glycosidase Inhibition

While D-lyxo-Hexose, 2-deoxy- itself is not primarily recognized as a direct glycosidase inhibitor, its fluorinated derivatives have been shown to be potent inhibitors of N-glycosylation. biosynth.comnih.gov For instance, 2-deoxy-2-fluoro-D-galactose has been studied in rat hepatocytes and human monocytes, where it effectively blocks the N-glycosylation of proteins such as alpha 1-antitrypsin and interleukin-6. nih.gov This inhibition is not caused by the depletion of Uridine triphosphate (UTP) but rather by the metabolites of the fluorinated sugar, namely 2-deoxy-2-fluoro-D-galactose 1-phosphate, UDP-2-deoxy-2-fluoro-D-galactose, and UDP-2-deoxy-2-fluoro-D-glucose. nih.gov This line of research highlights the potential of modified 2-deoxy-sugars to serve as specific tools for modulating glycoprotein synthesis.

Intermediates in Antibiotic and Antiviral Agent Synthesis

Deoxy sugars are fundamental components of many antibiotics and are often crucial for their biological activity. researchgate.net They are integral to the structure of aminoglycoside antibiotics like neomycin and kanamycin, which are synthesized from sugar-phosphate precursors. researchgate.net

Furthermore, D-lyxo-Hexose, 2-deoxy- has been identified as possessing antiviral activity. zellx.desigmaaldrich.com The broader class of 2-deoxy sugars serves as critical intermediates in the synthesis of various antiviral nucleoside analogs. rsc.org For example, complex antiviral agents have been synthesized using 2-deoxy-D-ribose as a starting material, establishing a clear precedent for the use of 2-deoxy sugars in creating therapeutic agents that can inhibit viral DNA synthesis. rsc.orgnih.gov

Influence on Bioactive Natural Product Potency

Deoxy sugars are critical constituents of a vast number of glycosylated natural products, and their presence significantly modulates the biological potency of these molecules. nih.govacs.orgnih.gov The carbohydrate portions of these natural products are often essential for their activity. nih.govacs.org The length and composition of the deoxy-sugar chains can have a profound effect, as seen in the landomycin family of anticancer agents, where longer deoxy-sugar chains correlate with higher potency. nih.gov D-lyxo-Hexose, 2-deoxy- has been identified as a naturally occurring compound in the plant Gypsophila paniculata, where it constitutes over 2.6% of certain extracts, underscoring its role in the biosphere. ashs.org

Studies in Carbohydrate Metabolism and Disease Etiologies

As an analog of glucose and galactose, D-lyxo-Hexose, 2-deoxy- actively interferes with several metabolic pathways, a characteristic that has been explored in various disease models. zellx.desigmaaldrich.commedchemexpress.com Its primary mechanism of action involves the inhibition of glycolysis following its phosphorylation, leading to the "trapping" of phosphate (B84403) and a subsequent reduction in cellular energy production. zellx.demedchemexpress.com This has been studied as a potential mechanism to inhibit tumor growth. zellx.desigmaaldrich.commedchemexpress.com

Beyond glycolysis, D-lyxo-Hexose, 2-deoxy- interferes with fucosylation, the process of adding fucose to macromolecules. sigmaaldrich.commedchemexpress.com This interference has been leveraged in studies related to various diseases.

| Area of Study | Observed Effect of this compound | Reference |

| Oncology | Inhibits glycolysis and tumor growth by interfering with phosphate and nucleotide metabolism. | zellx.desigmaaldrich.commedchemexpress.com |

| Hepatology | Can induce hepatotoxicity and acts as a trapping agent for phosphate and uridylate. | zellx.desigmaaldrich.com |

| Nephrology | Modulates terminal fucosylation, offering a potential therapeutic pathway for renal fibrosis. | sigmaaldrich.comsigmaaldrich.com |

| Immunology | Inhibits T-cell response in skin transplant models, suggesting immunomodulatory potential. | sigmaaldrich.com |

| Ophthalmology | Ameliorates dry eye disease by inhibiting aberrant α(1,2)-fucosylation. | sigmaaldrich.com |

| Neurobiology | Impairs memory consolidation in research models by interfering with glycoprotein fucosylation. | medchemexpress.comnih.gov |

Advanced Methodologies for the Chemical and Enzymatic Synthesis of D-lyxo-Hexose, 2-deoxy-

The synthesis of 2-deoxy sugars is a significant focus of carbohydrate chemistry due to the instability of intermediates and the challenge of controlling stereoselectivity in the absence of a participating group at the C-2 position. nih.gov

Chemical Synthesis Approaches for D-lyxo-Hexose, 2-deoxy- and Analogs

Several strategies have been developed for the synthesis of 2-deoxyglycosides. These can be broadly categorized into direct and indirect methods, as well as additions to glycals. nih.govbris.ac.uk Direct synthesis involves the reaction of an activated 2-deoxy sugar donor with an acceptor. acs.org A common approach relies on the use of glycosyl halides, such as bromides and chlorides, which are activated under Koenigs-Knorr conditions. nih.govacs.org More reactive glycosyl iodides can be generated in situ from glycosyl acetates and used for SN2-type reactions to form β-linked products with high selectivity. nih.govbris.ac.uk

Deoxygenation Strategies

The core of synthesizing a 2-deoxy sugar is the removal of the C-2 hydroxyl group. A practical, multi-gram scale synthesis of a derivative, 2,6-dideoxy-D-lyxo-hexose, has been achieved in eight steps starting from D-galactose. nih.gov

Modern deoxygenation strategies also include photochemical methods. For example, a light-driven, regioselective dealkoxylation of carbohydrate lactones can produce 2-deoxy-1,4-lactone precursors. acs.org This method uses UV light to efficiently remove alkoxy groups from protected sugar lactones derived from compounds like D-galactono-1,4-lactone, providing a pathway to 2-deoxy-D-lyxo-hexofuranosides. acs.org Another established route involves the synthesis of 2-deoxy sugars from glycals (unsaturated carbohydrates). For instance, a process for synthesizing 2-deoxy-D-glucose involves the haloalkoxylation of D-glucal, followed by reduction to remove the halogen and introduce a hydrogen at the C-2 position. google.com This general principle is applicable to the synthesis of other 2-deoxy sugars from their corresponding glycals.

Direct Reduction or Replacement of Hydroxyl Groups

The synthesis of 2-deoxy sugars, including D-lyxo-Hexose, 2-deoxy-, often involves the direct removal or replacement of the hydroxyl group at the C-2 position. A common strategy involves converting the hydroxyl group into a good leaving group, which is then removed through reduction. One established method is the Barton-McCombie deoxygenation, where the hydroxyl group is first converted into a thiocarbonyl derivative, such as a thionoformate or xanthate. This derivative is then treated with a radical initiator (like AIBN) and a radical reducing agent, typically tributyltin hydride (Bu₃SnH), to reductively cleave the carbon-oxygen bond, replacing it with a carbon-hydrogen bond.

Another approach involves the replacement of the hydroxyl group with a halogen, followed by reductive dehalogenation. For instance, the C-2 hydroxyl can be converted to a tosylate or mesylate, which can then undergo nucleophilic substitution with a halide ion (e.g., iodide). The resulting 2-halo-2-deoxy sugar is then reduced to the 2-deoxy sugar using methods like catalytic hydrogenation or treatment with a reducing agent such as tributyltin hydride. The reactivity of hydroxyl groups in monosaccharides can vary, with primary hydroxyls generally being more reactive than secondary ones due to steric factors. researchgate.net However, various protecting group strategies allow for the selective functionalization of the C-2 hydroxyl group to facilitate these transformations.

Photoinduced Deoxygenation of Carbohydrate Lactones

Photochemical methods offer a sustainable and mild alternative for synthesizing 2-deoxy sugars. acs.org A notable approach is the photoinduced electron-transfer (PET) reaction for the deoxygenation of aldonolactones at the C-2 position. nih.gov In this process, a carbohydrate lactone derived from a hexose (B10828440), such as D-galactono-1,4-lactone, is first derivatized at the C-2 hydroxyl group. nih.gov This derivatization typically involves converting the hydroxyl into an electron-deficient ester, like a benzoyl or m-(trifluoromethyl)benzoyl ester. acs.orgnih.gov

The derivatized lactone is then irradiated with UV light in the presence of a photosensitizer, such as 9-methylcarbazole. acs.orgnih.gov The photosensitizer absorbs the light and initiates an electron transfer to the ester group, leading to its cleavage and the formation of a radical at the C-2 position. This radical is subsequently quenched to yield the 2-deoxy-lactone. Specifically, irradiation of derivatized D-galactono-1,4-lactone derivatives has been shown to efficiently produce 2-deoxy-D-lyxo-hexono-1,4-lactones. nih.gov This method is advantageous as it often proceeds under mild, catalyst- and additive-free conditions, aligning with the principles of green chemistry. acs.orgresearchgate.net

Glycosylation Reactions Employing 2-Deoxy-Sugar Donors

The construction of the glycosidic bond using 2-deoxy-sugar donors like 2-deoxy-D-lyxo-hexose is a significant challenge in carbohydrate chemistry. nih.govacs.org The absence of a participating functional group at the C-2 position prevents the neighboring group participation that is typically used to control the stereochemical outcome (α or β) of the glycosylation reaction. nih.govacs.org Consequently, glycosylation reactions with 2-deoxy donors often result in a mixture of anomers. nih.gov To address this, researchers have developed several strategies, which can be broadly categorized as direct glycosylation, indirect synthesis, additions to glycals, and de novo synthetic routes. nih.govacs.orgbris.ac.uk The choice of method depends on factors such as the nature of the donor and acceptor molecules, the desired stereoselectivity, and the protecting groups used. bris.ac.uk

Direct Glycosylation Protocols

Direct glycosylation is the most straightforward approach, involving the reaction of an activated 2-deoxy-D-lyxo-hexose donor with a nucleophilic acceptor. nih.govacs.org Various types of glycosyl donors have been developed for this purpose.

Glycosyl Halides : 2-Deoxyglycosyl bromides and chlorides are highly reactive donors, often generated in situ and used immediately. nih.govbris.ac.uk Their activation under Koenigs-Knorr conditions (using silver salts like silver triflate) can lead to glycoside formation, though stereoselectivity can be variable. nih.gov Glycosyl iodides, being very reactive, can participate in SN2-like reactions to afford β-linked products with high selectivity. bris.ac.uk

Thioglycosides : These donors are popular due to their stability and the ability to be activated under a range of mild conditions using various promoters like N-iodosuccinimide (NIS)/triflic acid (TfOH) or dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST). acs.org

Trichloroacetimidates : 2-Deoxy-sugar trichloroacetimidates are effective donors activated by catalytic amounts of a Lewis acid, such as trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). mdpi.com The stereochemical outcome is often influenced by the solvent and the specific protecting groups on the sugar ring. mdpi.com

The table below summarizes typical conditions for direct glycosylation.

| Glycosyl Donor Type | Common Promoters/Activators | Typical Outcome/Selectivity |

| Glycosyl Bromides/Chlorides | Silver Triflate (AgOTf), Silver Carbonate | Often gives mixtures of α/β anomers, can be selective depending on conditions |

| Glycosyl Fluorides | Silver Perchlorate (B79767) (AgClO₄) and Tin(II) Chloride (SnCl₂) | Can be highly efficient, selectivity depends on the silver salt used |

| Thioglycosides | N-Iodosuccinimide (NIS)/TfOH, DMTST, Iodonium dicollidine perchlorate (IDCP) | Widely used; selectivity is influenced by solvent, temperature, and protecting groups |

| Trichloroacetimidates | TMSOTf, BF₃·OEt₂ | Highly effective; α/β selectivity is highly dependent on reaction conditions |

Indirect Synthesis Methods

Indirect methods introduce a temporary functional group at the C-2 position to direct the stereochemistry of the glycosylation reaction. This "participating group" is then removed in a subsequent step to yield the final 2-deoxyglycoside.

A common strategy involves using a 2-thio- or 2-seleno-substituted sugar donor. For example, a phenylthio or phenylseleno group at C-2 can act as a participating group, leading to the formation of a stable intermediate (such as a thiiranium or seleniranium ion) during glycosylation. This intermediate blocks one face of the molecule, forcing the acceptor to attack from the opposite side, thus ensuring high stereoselectivity (typically leading to 1,2-trans-glycosides). After the glycosidic bond is formed, the C-2 substituent is removed via radical-mediated reduction with an agent like tributyltin hydride or tris(trimethylsilyl)silane (B43935) (TTMSS) to give the desired 2-deoxy product. While this approach provides excellent stereocontrol, it requires additional synthetic steps for the introduction and removal of the auxiliary group. rsc.org

Additions to Glycals

Glycals, which are cyclic enol ethers of sugars, are versatile starting materials for the synthesis of 2-deoxyglycosides. nih.govrsc.org For 2-deoxy-D-lyxo-hexose derivatives, the corresponding D-galactal would be the precursor. In this approach, the double bond of the glycal is activated by an electrophile, followed by the addition of a nucleophilic acceptor (the alcohol). acs.org

The reaction can proceed through different pathways depending on the reagents used:

Electrophilic Addition : Treatment of a protected D-galactal with an electrophile such as N-iodosuccinimide (NIS) in the presence of an alcohol leads to the formation of a 2-iodo-2-deoxyglycoside. The iodine at C-2 can then be reductively removed to afford the 2-deoxyglycoside. rsc.org

Acid-Catalyzed Additions : Brønsted or Lewis acids can protonate or coordinate to the glycal, facilitating the addition of an alcohol nucleophile. nih.gov For instance, TMSI and PPh₃ have been used to catalyze the direct addition of alcohols to glycals, yielding 2-deoxy-α-glycosides with high selectivity. rsc.org

Transition Metal Catalysis : Rhenium(V) complexes have been shown to catalyze the direct synthesis of 2-deoxy-α-glycosides from glycals that have an equatorial substituent at C-3, such as D-galactal. rsc.org

This method is highly convergent, forming the 2-deoxy structure and the glycosidic bond in a single conceptual process, although it may involve a two-step reaction sequence (e.g., addition followed by reduction). rsc.org

De Novo Synthetic Routes

De novo, or "from the beginning," syntheses build the carbohydrate ring from acyclic, non-carbohydrate precursors. nih.govacs.org These methods offer great flexibility in introducing various functionalities, including the 2-deoxy feature. While mechanistically distinct from other glycosylation methods, they result in the formation of 2-deoxyglycosides. nih.gov

An example of a de novo approach is the tungsten-catalyzed alkynol cycloisomerization. nih.gov In this type of synthesis, an acyclic precursor containing an alkyne and a hydroxyl group is cyclized to form a glycal-like intermediate, which can then be further elaborated into a 2-deoxyglycoside. nih.gov Another strategy involves linking the donor and acceptor precursors through transition metal-mediated coupling, followed by a subsequent reaction that forms the sugar ring and establishes the 2-deoxy structure simultaneously. acs.org These routes are particularly powerful for creating unusual or highly modified 2-deoxy sugars that are difficult to access from natural carbohydrate starting materials. acs.org

Anomeric Alkylation-Based Approaches

Anomeric O-alkylation represents a significant strategy for the synthesis of 2-deoxyglycosides, including derivatives of D-lyxo-Hexose, 2-deoxy-. This method involves the reaction of a nucleophilic anomeric alkoxide, derived from a 2-deoxy sugar lactol, with an electrophile. bohrium.comharvard.edu This approach is distinct from conventional glycosylation methods where an activated glycosyl donor acts as the electrophile. nih.gov In anomeric alkylation, the roles are reversed: the anomeric center of the 2-deoxy sugar is the nucleophile, and the aglycone component is the electrophile. nih.gov This process typically proceeds through an SN2-like mechanism, which can lead to high stereoselectivity, often affording products with near-perfect control. nih.gov

A key advantage of this method is its potential for directness and high stereocontrol, particularly in forming β-glycosides. harvard.edu Research has demonstrated that treating 2-deoxy-sugar-derived lactols with a base like sodium hydride (NaH) generates an anomeric alkoxide. harvard.edu Subsequent addition of an electrophile, such as a triflate, results in the formation of the 2-deoxyglycoside. bohrium.comnih.gov Studies have shown that a free hydroxyl group at the C3 position of the 2-deoxy sugar is often necessary to achieve efficient yields in these reactions. bohrium.comnih.govresearchgate.net The nucleophilicity of the 2-deoxy sugar-derived anomeric alkoxides is generally higher than that of their fully hydroxylated counterparts, which can lead to higher yields in anomeric O-alkylation reactions. researchgate.net This approach has been successfully applied to the synthesis of complex structures, including a 2-deoxy-β-tetrasaccharide. bohrium.comnih.gov

| Method | Key Reagents | Typical Product Stereochemistry | Key Findings |

| Anomeric O-alkylation | 2-deoxy sugar lactol, Base (e.g., NaH), Electrophile (e.g., secondary triflates) | High β-selectivity | A free C3-hydroxyl group is crucial for high yields; proceeds via an SN2-like mechanism. bohrium.comharvard.edunih.govnih.gov |

Stereoselective Control in 2-Deoxyglycoside Formation

Achieving stereoselective control in the formation of 2-deoxyglycosides is a persistent challenge in carbohydrate chemistry due to the absence of a participating group at the C2 position. rsc.orgmdpi.com This lack of a C2 substituent prevents the use of well-established strategies that direct the stereochemical outcome of glycosylation. mdpi.comacs.org Consequently, various direct and indirect methods have been developed to control the anomeric configuration. rsc.org

Direct methods involve the reaction of an activated 2-deoxy sugar donor with a nucleophilic acceptor. acs.org The stereoselectivity in these reactions is often influenced by the choice of glycosyl donor, promoter, and solvent. nih.gov Glycosyl halides, such as bromides and fluorides, are common donors. nih.govacs.org For instance, glycosyl bromides can be activated under Koenigs-Knorr conditions, where the choice of silver salt promoter influences selectivity. nih.gov Glycosyl fluorides, activated by Lewis acids, have also been used effectively. nih.gov Transition metal catalysts and organocatalysts have emerged as powerful tools to improve efficiency and selectivity. rsc.orgrhhz.net For example, nickel-catalyzed coupling reactions of glycals with alkyl halides can produce 2-deoxy-α-C-glycosides with high stereoselectivity. rhhz.net

Indirect methods employ a temporary participating group at the C2 position (e.g., a halide or a thioether), which is later removed. rsc.org While this approach can offer high stereoselectivity, it requires additional synthetic steps for the introduction and subsequent removal of the directing group. rsc.org Anomeric O-alkylation, as discussed previously, offers a powerful alternative that can provide high β-selectivity under kinetic control, demonstrating a strong stereoelectronic effect. harvard.edu The choice between α- and β-anomers can also be influenced by the configuration of other substituents on the sugar ring; for example, an axial substituent at C3 can disfavor the formation of the α-anomer due to 1,3-diaxial interactions. rsc.org

| Strategy | Examples of Donors/Catalysts | Typical Outcome | Controlling Factors |

| Direct Glycosylation | Glycosyl halides (bromides, fluorides), Glycals | Often yields α-linked products, but can be variable. nih.govacs.org | Promoter (e.g., silver salts, Lewis acids), catalyst (e.g., Nickel, Rhenium), solvent, protecting groups. nih.govrsc.orgrhhz.net |

| Indirect Synthesis | Donors with C2 participating groups (e.g., seleno- or thioglycosides) | High stereoselectivity directed by the C2 group. rsc.org | The nature of the participating group and conditions for its removal. |

| Anomeric O-Alkylation | 2-Deoxy sugar lactols | High β-selectivity. harvard.edu | Stereoelectronic effects under kinetic control. harvard.edu |

Synthesis from Chiral Pool Precursors (e.g., D-galactose, D-glucose, D-ribose)

The synthesis of 2-deoxy-D-lyxo-hexose and its derivatives often leverages abundant and stereochemically defined monosaccharides from the chiral pool, such as D-galactose, D-glucose, and D-ribose. These precursors provide a cost-effective and efficient way to access complex targets by capitalizing on their inherent chirality.

From D-galactose: A practical, multi-gram scale synthesis of 2,6-dideoxy-D-lyxo-hexose ("2-deoxy-D-fucose") from D-galactose has been reported. nih.gov This multi-step synthesis highlights the utility of D-galactose as a starting material for accessing sugars with the D-lyxo configuration. nih.govresearchgate.net

From D-glucose: D-glucose is a common starting point for synthesizing 2-deoxy-D-glucose (2-DG), which shares the 2-deoxy feature with the target compound. benthamscience.comgoogle.comarkat-usa.org A prevalent strategy involves the conversion of D-glucose to D-glucal. arkat-usa.org The D-glucal can then undergo haloalkoxylation, followed by reductive removal of the C2-halogen and subsequent hydrolysis to yield 2-deoxy-D-glucose. google.com As D-glucose and D-mannose are C2 epimers, deoxygenation at this position in either sugar leads to the same product, 2-deoxy-D-arabino-hexose (2-DG). arkat-usa.org

From D-ribose: Synthetic routes starting from D-ribose are well-established for producing 2-deoxy-D-ribose and its enantiomer, 2-deoxy-L-ribose. researchgate.netgoogle.comgoogle.com These syntheses often involve protecting the aldehyde group, activating the hydroxyl groups, performing a stereochemical inversion, and finally deprotection. google.com While the configuration differs from D-lyxo-hexose, these methodologies demonstrate fundamental principles of converting common pentoses into 2-deoxy sugars. researchgate.netnih.gov

These examples underscore a common theme in carbohydrate synthesis: the transformation of readily available sugars through a sequence of protection, functional group manipulation (e.g., deoxygenation, epimerization), and deprotection steps to arrive at the desired rare sugar.

Enzymatic Synthesis and Biocatalytic Transformations of D-lyxo-Hexose, 2-deoxy-

Enzymatic Hydration and Glycosylation Mechanisms

Enzymatic methods provide highly specific and efficient routes for the synthesis and modification of carbohydrates. While specific enzymatic hydration mechanisms for D-lyxo-Hexose, 2-deoxy- are not extensively detailed in the provided context, the principles of enzymatic glycosylation are evident in biosynthetic pathways that produce related 6-deoxy sugars. For instance, the synthesis of 2-deoxy disaccharides has been achieved through enzymatic methods. njiisc.in The biosynthesis of nucleotide-activated sugars like GDP-D-rhamnose is a cornerstone of enzymatic glycosylation. mdpi.com In these pathways, enzymes catalyze the formation of a glycosidic bond between the activated sugar and an acceptor molecule. Glycosyltransferases are the key enzymes that mediate this process, transferring the sugar moiety from the nucleotide donor (e.g., GDP-D-rhamnose) to a specific acceptor substrate, which can be another sugar, a lipid, or a protein. researchgate.net

Biosynthetic Pathway Elucidation (e.g., GDP-D-Rhamnose Biosynthesis via GMD and RMD)

The biosynthesis of GDP-D-rhamnose, a 6-deoxy-D-mannose derivative, serves as a well-elucidated model for the formation of activated 6-deoxy sugars, which are structurally related to 2-deoxy-hexoses. This pathway is crucial in many bacteria, including Pseudomonas aeruginosa, for the synthesis of cell surface polysaccharides like A-band O polysaccharide. nih.govnih.gov The synthesis proceeds in two key enzymatic steps starting from GDP-D-mannose. mdpi.comnih.govnih.gov

Dehydration: The first step is catalyzed by GDP-D-mannose-4,6-dehydratase (GMD). nih.govnih.gov This enzyme converts GDP-D-mannose into the intermediate GDP-6-deoxy-D-lyxo-hexos-4-ulose (also known as GDP-4-keto-6-deoxy-D-mannose). nih.govnih.govresearchgate.net The reaction involves a three-step process of oxidation, dehydration, and reduction, all occurring within the GMD active site. nih.gov GMD is a member of the short-chain dehydrogenase/reductase (SDR) enzyme family. nih.govnih.gov

Reduction: The second step is the stereospecific reduction of the 4-keto intermediate. This is catalyzed by GDP-6-deoxy-D-lyxo-hexos-4-ulose reductase (RMD), which reduces the keto group at C4 to a hydroxyl group, yielding the final product, GDP-D-rhamnose. nih.govnih.govresearchgate.net RMD is also a member of the SDR family. nih.gov In some organisms, such as P. aeruginosa, the GMD enzyme is bifunctional and can catalyze this final reduction step itself, albeit less efficiently than RMD. nih.govnih.gov

The elucidation of this pathway, including the functions of GMD and RMD, has been achieved through biochemical characterization using techniques like capillary electrophoresis and NMR analysis of the reaction products. nih.govnih.gov

| Enzyme | Abbreviation | Substrate | Product | Function in Pathway |

| GDP-D-mannose-4,6-dehydratase | GMD | GDP-D-mannose | GDP-6-deoxy-D-lyxo-hexos-4-ulose | Catalyzes the initial 4,6-dehydration step. nih.govnih.gov |

| GDP-6-deoxy-D-lyxo-hexos-4-ulose reductase | RMD | GDP-6-deoxy-D-lyxo-hexos-4-ulose | GDP-D-rhamnose | Catalyzes the final stereospecific reduction at C4. nih.govnih.gov |

Microbial Fermentation for D-lyxo-Hexose, 2-deoxy- Derivatives (e.g., by Pseudomonas aeruginosa)

Pseudomonas aeruginosa is a well-known producer of rhamnolipids, which are glycolipid biosurfactants composed of one or two L-rhamnose units linked to β-hydroxy fatty acids. mdpi.comnih.gov Although the sugar in these natural products is L-rhamnose, the organism's metabolic machinery for producing activated deoxy sugars is highly relevant. P. aeruginosa utilizes the GDP-D-rhamnose biosynthetic pathway to produce the precursor for its A-band O-antigen, a D-rhamnose homopolymer. nih.gov

The production of rhamnolipids via fermentation is intricately linked to the bacterium's central metabolism, including fatty acid synthesis and the pathways for activated sugars. semanticscholar.org Fermentation conditions, such as the choice of carbon and nitrogen sources, significantly influence the yield and composition of the rhamnolipid congeners produced. mdpi.com For instance, various sugars and agro-industrial wastes like molasses and sugarcane vinasse have been successfully used as carbon sources for rhamnolipid production in P. aeruginosa fermentation processes. nih.gov The enzymes involved in linking the rhamnose moiety to the lipid tail are rhamnosyltransferases, such as RhlB, which uses dTDP-L-rhamnose as the sugar donor in the case of rhamnolipid synthesis. mdpi.com The ability of P. aeruginosa to synthesize and utilize activated deoxy sugars in fermentation makes it a candidate organism for the biotechnological production of various deoxy-sugar derivatives through metabolic engineering. semanticscholar.orgscienceopen.com

Investigations into D-lyxo-Hexose, 2-deoxy- Derivatives and Structurally Related Analogs

The study of D-lyxo-Hexose, 2-deoxy- extends to a variety of its derivatives and structurally similar analogs. These investigations are crucial for understanding structure-activity relationships, developing new therapeutic agents, and elucidating biochemical pathways. Research in this area encompasses the synthesis and analysis of amino sugars, nucleosides, dideoxyhexoses, keto-deoxy sugar acids, and halogenated analogs.

Research on Amino Sugar Derivatives of D-lyxo-Hexose, 2-deoxy- (e.g., 2-amino-2-deoxy-D-lyxo-hexose, N-acetyl-D-daunosamine)

Amino sugar derivatives of D-lyxo-Hexose, 2-deoxy- are of significant interest due to their presence in bioactive molecules.

2-amino-2-deoxy-D-lyxo-hexose , as a component of larger carbohydrate structures, plays a role in molecular recognition and biological signaling. Synthetic methods for preparing 2-amino-2-deoxyhexoses often involve the addition of nitrosyl chloride to an acetylated glycal, followed by conversion to an oximinohexose derivative and subsequent reduction of the oxime to an amine. researchgate.net

N-acetyl-D-daunosamine is a critical component of anthracycline antibiotics like doxorubicin (B1662922) and daunorubicin, which are used in cancer chemotherapy. wikipedia.org Daunosamine (B1196630) is a deoxy and amino sugar of the hexosamine class. wikipedia.org The dnrQ gene is involved in the synthesis of daunosamine. wikipedia.org Research has focused on the synthesis of daunosamine and its incorporation into anthracycline analogs to develop new antitumor agents. nih.gov The in vitro reconstitution of the dTDP-L-daunosamine biosynthetic pathway has provided valuable insights into the glycosylation of anthracyclines. acs.org N-acetylglucosamine (GlcNAc) is a related monosaccharide that is a monomeric unit of the polymer chitin. nih.gov

Studies on Deoxysugar Nucleosides and Nucleotide Derivatives (e.g., UDP-2-deoxy-D-lyxo-hexose)

Deoxysugar nucleosides and their nucleotide derivatives are fundamental to various metabolic pathways and are components of nucleic acids. While specific research on UDP-2-deoxy-D-lyxo-hexose is limited in the provided search results, the broader context of deoxysugar nucleotide metabolism is well-established. These molecules serve as activated sugar donors in the biosynthesis of complex carbohydrates and natural products. The study of these derivatives is essential for understanding the enzymatic pathways that lead to the formation of diverse glycan structures.

Dideoxyhexose Analogs (e.g., 2,6-dideoxy-D-lyxo-hexose)

Dideoxyhexoses are sugars in which two hydroxyl groups have been replaced by hydrogen atoms. wikipedia.org These sugars are components of many antibiotics and other biologically active natural products. nih.gov

2,6-dideoxy-D-lyxo-hexose , also known as 2-deoxy-D-fucose, has been synthesized efficiently from D-galactose in a multi-step process. nih.govresearchgate.net The synthesis is scalable, allowing for the production of multigram quantities. nih.gov Another synthetic route involves the conversion of methyl 4,6-O-benzylidene-2-deoxy-alpha-D-ribo-hexopyranoside into a key intermediate that can be used to produce both 2,6-dideoxy-L-lyxo-hexose and its D-ribo epimer. nih.govbohrium.com

Exploration of Keto-Deoxy Sugar Acids in Metabolism (e.g., 2-keto-3-deoxy-D-gluconate related studies)

Keto-deoxy sugar acids are important intermediates in carbohydrate metabolism. researchgate.net2-keto-3-deoxy-D-gluconate (KDG) is a key intermediate in the Entner-Doudoroff pathway, a metabolic route for glucose degradation in many microorganisms. frontiersin.org

In Escherichia coli K-12, the metabolism of KDG is controlled by the kdg regulon, which regulates the uptake and degradation of this sugar acid. nih.gov KDG is metabolized to pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov The biosynthesis of KDG can be achieved through the enzymatic dehydration of D-gluconate. researchgate.netnih.gov

2-keto-3-deoxy-sugar acids are also integral components of bacterial polysaccharides and cell wall structures. researchgate.netmdpi.com The demand for these compounds in research has led to the development of efficient biocatalytic synthesis methods. researchgate.net

Halogenated 2-Deoxy-D-hexose Analogs

Halogenated derivatives of 2-deoxy-D-hexoses are studied for their potential as metabolic inhibitors and therapeutic agents. The introduction of a halogen atom can significantly alter the biological activity of the sugar.

2-deoxy-2-fluoro-D-glucose (2-FG) has been investigated as a potential anticancer agent. mdpi.com Studies on glioblastoma models have shown that fluorinated derivatives of 2-deoxy-D-glucose exhibit potent biological activity. mdpi.com The substitution of hydrogen with a halogen can impact the molecule's binding to target proteins. mdpi.com

Research has shown that 2-deoxy-2-fluoro-D-glycosyl fluorides can act as mechanism-based inhibitors of glycosidases. nih.govresearchgate.net These compounds form a stable intermediate with the enzyme, effectively inactivating it. nih.govresearchgate.net The synthesis of 2-deoxy-2-fluoro-D-hexoses can be achieved by fluorination in water. dntb.gov.ua Structural studies of halogen-substituted derivatives of 2-deoxy-D-glucose have shown that the halogen atom at the C2 position does not significantly affect the conformation of the pyranose ring but does influence the crystal structure. semanticscholar.org

Advanced Analytical and Spectroscopic Research Methodologies

A variety of advanced analytical and spectroscopic techniques are employed to study D-lyxo-Hexose, 2-deoxy- and its derivatives. These methods are crucial for structural elucidation, quantification, and understanding the chemical properties of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformation of deoxysugars. acs.org Proton NMR, in particular, provides detailed information about the stereospecific dependences of proton resonance parameters. acs.org

Mass spectrometry (MS) is used for the characterization of deoxysugars, providing information on their molecular weight and fragmentation patterns. acs.org

Chromatographic methods are essential for the separation and quantification of deoxysugars and their derivatives. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) has been developed for the direct determination of 2-deoxy-D-glucose. Various forms of chromatography, including gas, paper, and thin-layer chromatography, are also utilized in the analysis of deoxysugars. nih.gov

X-ray crystallography provides precise information about the three-dimensional structure of these molecules in the solid state, as demonstrated in studies of halogenated 2-deoxy-D-glucose derivatives. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of carbohydrates, including D-lyxo-Hexose, 2-deoxy-. researchgate.netnih.govunina.it It provides detailed information at the atomic level regarding the covalent structure and stereochemistry of molecules in solution. nih.gov For D-lyxo-Hexose, 2-deoxy-, NMR is instrumental in confirming the absence of the hydroxyl group at the C-2 position and determining the stereochemistry of the remaining chiral centers.

A complete analysis of the 1H NMR spectrum of 2-deoxy-D-lyxo-hexopyranose in D2O has been performed, allowing for the assignment of chemical shifts for its anomeric forms. researchgate.net The proton spectrum of carbohydrates is typically divided into distinct regions. The aliphatic region (1.0–2.7 ppm) is particularly important for deoxy sugars, revealing signals from the methylene (B1212753) group at the C-2 position. unina.it The carbinolic proton region (3.0–4.4 ppm) is often crowded, but two-dimensional (2D) NMR experiments can resolve these signals. unina.it The anomeric proton signals, appearing at lower field, are crucial for determining the α or β configuration at C-1. researchgate.net

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish through-bond and through-space correlations between protons and carbons, allowing for a complete assignment of the molecule's NMR signals and confirmation of its structure. nih.govunina.itnih.gov

NMR is also a powerful tool for real-time monitoring of chemical reactions involving D-lyxo-Hexose, 2-deoxy-. rsc.orgnih.govrsc.org By acquiring spectra at different time points, the consumption of reactants and the formation of products can be tracked, providing valuable kinetic and mechanistic information. rsc.orgnih.gov For instance, the progress of glycosylation reactions, enzymatic modifications, or degradation of D-lyxo-Hexose, 2-deoxy- can be followed non-destructively. rsc.org

Mass Spectrometry (MS)-Based Techniques in Glycan and Glycoconjugate Analysis

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of carbohydrates and their conjugates due to its high sensitivity and ability to provide molecular weight and structural information. nih.gov

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique widely used for the analysis of a broad range of molecules, including carbohydrates. nih.govnih.gov In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as a singly charged ion. utoronto.ca The mass-to-charge ratio (m/z) is then determined by the time it takes for the ion to travel through a flight tube. utoronto.ca

For D-lyxo-Hexose, 2-deoxy-, MALDI-TOF MS can be used to rapidly determine its molecular weight and assess its purity. It is also a valuable tool for analyzing glycans and glycoconjugates containing this deoxy sugar. The choice of matrix is crucial for successful analysis, with common matrices for carbohydrates including 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (HCCA). nih.gov Fragmentation of oligosaccharides can occur in MALDI-TOF MS, providing structural information such as sequence and linkage, although this can be dependent on the matrix and the nucleobase in the case of glycoconjugates. osti.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) provides a powerful platform for the separation and detailed structural analysis of complex carbohydrate mixtures. ucdavis.edu Reversed-phase LC with derivatization or hydrophilic interaction chromatography (HILIC) are common separation strategies for underivatized monosaccharides like D-lyxo-Hexose, 2-deoxy-. ucdavis.eduscholarsresearchlibrary.com

In LC-MS/MS, the eluting compounds are ionized, typically by electrospray ionization (ESI), and the precursor ions are selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. For D-lyxo-Hexose, 2-deoxy-, LC-MS/MS can be used to distinguish it from its isomers and to identify and quantify it in complex biological samples. ucdavis.edu A developed methodology using permethylation and 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization followed by ultrahigh-pressure liquid chromatography/triple quadrupole mass spectrometry (UHPLC/QqQ-MS) allows for the elucidation and relative quantitation of glycosidic linkages. ucdavis.edu

Electron-Based Dissociation (ExD) and Ultraviolet Photodissociation (UVPD)

Electron-based dissociation (ExD) methods, such as electron capture dissociation (ECD) and electron transfer dissociation (ETD), and ultraviolet photodissociation (UVPD) are advanced fragmentation techniques that provide complementary structural information to CID. nsf.govnih.gov

UVPD, in particular, has shown great potential for the characterization of nucleic acids and peptides, and its principles can be extended to carbohydrates. nih.govescholarship.org It involves the absorption of a UV photon, leading to electronic excitation and subsequent dissociation. escholarship.org This can result in extensive backbone fragmentation, providing detailed structural information that may not be obtained with CID. nih.gov For glycans containing D-lyxo-Hexose, 2-deoxy-, UVPD could potentially offer unique fragmentation patterns that aid in its identification and the characterization of its linkages within a larger oligosaccharide. thermofisher.com

Ion Mobility Spectrometry (IMS) and Gas-Phase Spectroscopy

Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.govmanchester.ac.uknih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the resolution of isomers that are indistinguishable by MS alone. nih.govmanchester.ac.uk This is particularly valuable for carbohydrate analysis, given the prevalence of isomers. nih.govresearchgate.net

For D-lyxo-Hexose, 2-deoxy-, IM-MS could be used to separate it from other deoxyhexose isomers. The collision cross-section (CCS), a measure of the ion's size and shape in the gas phase, can be determined and used as an additional identifying parameter. manchester.ac.uk Mobility-selected MS/MS experiments, where ions of a specific mobility are selected for fragmentation, can provide cleaner and more informative fragmentation spectra, further aiding in structural elucidation. nih.gov

Chromatographic Method Development and Optimization (e.g., HPLC, UHPLC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are essential for the separation, quantification, and purification of carbohydrates like D-lyxo-Hexose, 2-deoxy-. nih.gov Due to the lack of a strong chromophore in most carbohydrates, detection is often achieved using refractive index (RI) detectors, evaporative light scattering detectors (ELSD), or mass spectrometry. scholarsresearchlibrary.comnih.govgoogle.com

For the analysis of highly polar compounds like D-lyxo-Hexose, 2-deoxy-, hydrophilic interaction chromatography (HILIC) is a well-suited separation mode. scholarsresearchlibrary.comshodex.com HILIC columns, such as those with amino- or amide-functionalized stationary phases, are used with a mobile phase consisting of a high concentration of aprotic solvent (like acetonitrile) and a small amount of aqueous buffer. scholarsresearchlibrary.comshodex.comshodexhplc.comshodex.com This allows for the retention and separation of polar analytes.

Method development and optimization involve adjusting parameters such as the mobile phase composition (organic solvent content, buffer pH, and concentration), column temperature, and flow rate to achieve the desired separation with good peak shape and resolution. google.com For instance, a simple isocratic HPLC method using an anion-exchange column with a sodium hydroxide (B78521) mobile phase has been developed for the baseline resolution of 2-deoxy-D-glucose and glucose, which could be adapted for D-lyxo-Hexose, 2-deoxy-. google.com

The following table summarizes an exemplary HPLC method for a related compound, 2-deoxy-D-glucose, which illustrates the typical parameters that would be optimized for D-lyxo-Hexose, 2-deoxy-.

Table 1: Example HPLC Method Parameters for Deoxy Sugar Analysis

| Parameter | Condition |

|---|---|

| Column | Primesep S2, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile - 95%, Water - 5%, Formic Acid - 0.1% |

| Flow Rate | 1.0 mL/min |

| Detection | Evaporative Light Scattering Detector (ELSD) |

| Limit of Detection (LOD) | 3.25 ppm |

This table is based on a method for 2-Deoxy-D-Glucose and serves as an illustrative example. sielc.com

Mechanistic and Functional Enzymatic Investigations involving D-lyxo-Hexose, 2-deoxy-

Enzyme-Substrate Specificity and Kinetic Analysis (e.g., Yeast Galactokinase)

D-lyxo-Hexose, 2-deoxy-, also known as this compound, has been identified as a substrate for yeast galactokinase (Saccharomyces cerevisiae), an enzyme that catalyzes the initial step in galactose metabolism—the phosphorylation of α-D-galactose to galactose-1-phosphate. researchgate.netnih.govportlandpress.com Investigations into the substrate specificity of this enzyme have utilized various deoxy and deoxyfluoro derivatives of D-galactose to probe the structural requirements for binding and catalysis. nih.govportlandpress.com

Research has demonstrated that yeast galactokinase can phosphorylate 2-deoxy-D-lyxo-hexose. nih.govportlandpress.com The acceptance of this compound as a substrate indicates that the hydroxyl group at the C-2 position of the hexose is not strictly essential for enzymatic activity, although it does play a role in binding affinity. nih.govnih.gov Studies comparing the kinetic parameters of D-galactose and its derivatives reveal important insights into the enzyme-substrate interactions. The Michaelis constant (Km) for 2-deoxy-D-lyxo-hexose is significantly higher than that for the natural substrate, D-galactose, suggesting a lower binding affinity. nih.gov However, the maximum velocity (Vmax) is only moderately reduced, indicating that once bound, the substrate is phosphorylated at a rate comparable to D-galactose.

| Substrate | Km (mM) | Relative Vmax (%) |

| D-Galactose | 0.65 | 100 |

| 2-Deoxy-D-lyxo-hexose | 10.0 | 75 |

This table presents kinetic data for yeast galactokinase with D-galactose and 2-deoxy-D-lyxo-hexose, based on findings from referenced studies. The data illustrates the enzyme's ability to phosphorylate the 2-deoxy analog, albeit with a lower binding affinity.

Role in Metabolic Pathways and Biochemical Transformations (e.g., in Sulfolobus solfataricus)

In the hyperthermophilic archaeon Sulfolobus solfataricus, D-lyxo-Hexose, 2-deoxy- (as its C4 epimer, 2-deoxy-D-glucose) is implicated in a promiscuous metabolic pathway for sugar catabolism. This organism utilizes a non-phosphorylative variant of the Entner-Doudoroff (ED) pathway to break down both glucose and galactose. nih.govnih.govsemanticscholar.org This pathway is characterized by its "metabolic promiscuity," where a single set of enzymes can act on the epimeric intermediates derived from both sugars. nih.govsemanticscholar.org

The catabolism of galactose in S. solfataricus begins with its oxidation to D-galactonate. This is followed by a dehydration step to form 2-keto-3-deoxy-D-galactonate. nih.gov The key enzyme in the subsequent step is 2-keto-3-deoxygluconate (B102576) (KDG) aldolase (B8822740). This aldolase exhibits a notable lack of stereoselectivity, as it can efficiently catalyze the cleavage of both 2-keto-3-deoxygluconate (from the glucose pathway) and 2-keto-3-deoxy-D-galactonate (from the galactose pathway) into pyruvate and glyceraldehyde. nih.govsemanticscholar.org This catalytic promiscuity allows the organism to process different hexoses using a shared enzymatic machinery, which is a unique feature of archaeal metabolism. nih.govnih.gov The glyceraldehyde produced can then enter the central carbon metabolism for energy production. nih.gov This pathway represents an adaptation to the extreme environments where S. solfataricus thrives, allowing for metabolic flexibility with a minimal set of enzymes.

| Step | Substrate | Enzyme | Product(s) |

| 1 | D-Galactose | Glucose Dehydrogenase | D-Galactonate |

| 2 | D-Galactonate | Gluconate Dehydratase | 2-keto-3-deoxy-D-galactonate |

| 3 | 2-keto-3-deoxy-D-galactonate | KDG Aldolase | Pyruvate + D-Glyceraldehyde |

This table outlines the key steps in the promiscuous non-phosphorylative Entner-Doudoroff pathway for galactose catabolism in Sulfolobus solfataricus.

Structural Basis of Catalytic Function of Related Enzymes (e.g., GMD and RMD)

The biosynthesis of many 6-deoxysugars involves intermediates structurally related to D-lyxo-Hexose, 2-deoxy-. A key example is the pathway for GDP-D-rhamnose synthesis, which is crucial for the formation of bacterial cell surface polysaccharides. nih.govnih.govresearchgate.net This two-step conversion from GDP-D-mannose is catalyzed by GDP-D-mannose-4,6-dehydratase (GMD) and GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD). nih.govnih.gov Both enzymes are members of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govmdpi.com

GMD catalyzes the first step: the conversion of GDP-D-mannose to an unstable intermediate, GDP-6-deoxy-D-lyxo-hexos-4-ulose (also known as GDP-4-keto-6-deoxy-D-mannose). researchgate.netnih.govwikipedia.org This reaction proceeds through a three-step mechanism involving oxidation, dehydration, and reduction, utilizing a tightly bound NADP+ cofactor. nih.govnih.gov The GMD structure consists of two domains: a larger N-terminal domain that binds the NADP(H) cofactor in a classic Rossmann fold, and a smaller C-terminal domain that accommodates the GDP-sugar substrate. mdpi.comnih.gov

The intermediate, GDP-6-deoxy-D-lyxo-hexos-4-ulose, is then stereospecifically reduced by RMD to form the final product, GDP-D-rhamnose. nih.govnih.govgvsu.edu Structural studies of RMD from organisms like Aneurinibacillus thermoaerophilus reveal a high degree of similarity to GMD. nih.govnih.gov This structural conservation explains why some GMD enzymes, such as the one from Pseudomonas aeruginosa, are bifunctional and can catalyze the RMD reaction, albeit less efficiently. nih.govresearchgate.net The specificity of the RMD reaction is determined by the precise positioning of the substrate and the NADPH cofactor within the active site, facilitating hydride transfer to the C4 position of the hexose ring. nih.govgvsu.edu A conserved arginine residue has been suggested to be crucial for correctly orienting the substrate and cofactor in the active site of GMD enzymes. nih.govresearchgate.net

| Enzyme | EC Number | Substrate | Product | Cofactor |

| GMD | 4.2.1.47 | GDP-D-mannose | GDP-6-deoxy-D-lyxo-hexos-4-ulose | NADP+ |

| RMD | 1.1.1.281 | GDP-6-deoxy-D-lyxo-hexos-4-ulose | GDP-D-rhamnose | NADPH |

This table summarizes the enzymatic reactions catalyzed by GMD and RMD in the biosynthesis of GDP-D-rhamnose.

Emerging Research Directions and Future Perspectives on D Lyxo Hexose, 2 Deoxy

Development of Novel and Sustainable Synthetic Methodologies for Deoxy Sugars

The synthesis of 2-deoxysugars presents a considerable challenge in carbohydrate chemistry due to the lack of a participating group at the C-2 position, which complicates stereochemical control during glycosylation. nih.gov Consequently, there is sustained interest in developing novel, efficient, and sustainable methods for their synthesis. scispace.com Classical approaches often rely on glycosyl halides, which can be unstable, or indirect methods that require multiple steps. nih.gov

Modern research focuses on more direct and environmentally friendly strategies. One such advancement is the use of a dilauroyl peroxide-mediated radical deiodination reaction, which provides an environmentally benign, metal-free protocol for preparing 2-deoxy-glycosides in high yields under mild conditions. tandfonline.com Other innovative strategies include:

Direct Glycosylation: This approach is the most straightforward, involving the reaction of an activated deoxy-sugar donor with an acceptor. While controlling selectivity can be difficult, high levels of selectivity can be achieved by carefully selecting promoters, solvents, and protecting groups. nih.gov

Directing Group-Based Approaches: These methods introduce a temporary directing group onto the glycosyl donor, which is later removed. This strategy often employs thioglycosides with a leaving group at the C-2 position that can be activated to form an epi-sulfonium ion, leading to β-linked products. mdpi.com

Catalytic Approaches: To overcome the limitations of directing groups, which can be dependent on the donor's stereochemistry, catalytic methods are being developed. mdpi.com These include gold-catalyzed and palladium-mediated glycosylation reactions that offer alternative pathways for forming glycosidic bonds. mdpi.com

De Novo Synthesis: These methods construct the deoxysugar from non-carbohydrate precursors. One such approach involves a palladium-catalyzed reaction of 2-O-Boc-6-carboxy-2H-pyran-3(6H)-ones to form acetals, followed by functional group manipulation. mdpi.com

Synthetic Biology: An emerging and sustainable approach involves using engineered microorganisms to produce deoxysugars. For example, the Midwest Bioprocessing Center is developing technology using synthetic biology to produce a variety of deoxysugars for pharmaceutical research, overcoming the difficulties of chemical synthesis. mwbioprocessing.com

These evolving methodologies are crucial for producing compounds like D-lyxo-Hexose, 2-deoxy- and its derivatives for further study and application.

| Synthetic Approach | Description | Advantages | Challenges/Limitations | Reference(s) |

| Direct Glycosylation | Reaction between an activated glycosyl donor and a nucleophilic acceptor. | Most straightforward approach. | Controlling stereoselectivity can be difficult. | nih.gov |

| Radical Deiodination | Metal-free deiodination mediated by dilauroyl peroxide. | Environmentally benign, mild conditions, high yields. | Specific to the deiodination of 2-iodo-glycosides. | tandfonline.com |

| Directing Groups | A temporary group at C-2 directs the stereochemical outcome of glycosylation. | Can provide high stereoselectivity. | Selectivity is dependent on the donor's configuration; requires extra steps for group installation/removal. | mdpi.com |

| Catalytic Methods | Use of catalysts (e.g., gold, palladium) to promote glycosylation. | Overcomes some limitations of directing groups; can offer novel reactivity. | Can be limited in scope (e.g., to O-aryl glycosides). | mdpi.com |

| De Novo Synthesis | Construction of the sugar ring from achiral or non-sugar precursors. | Provides access to rare or unnatural deoxysugars. | Can involve lengthy, complex synthetic routes. | mdpi.com |

| Synthetic Biology | Use of engineered metabolic pathways in microorganisms to produce deoxysugars. | Sustainable, potential for large-scale production, can produce complex structures. | Technology is still under development; optimization of pathways can be complex. | mwbioprocessing.com |

Identification and Characterization of Undiscovered Biological Activities of D-lyxo-Hexose, 2-deoxy- Analogs

Deoxy sugars are recognized for their critical role in modulating the biological activity of many natural products. rsc.orgnih.gov Altering the sugar components of these products, a strategy known as glycodiversification, holds immense potential for drug discovery. mdpi.comutexas.edu Research into the biological activities of D-lyxo-Hexose, 2-deoxy- (also known as 2-Deoxy-D-galactose) and its analogs has revealed a range of effects, pointing towards new therapeutic avenues. sigmaaldrich.com

This compound itself is known to inhibit fucosylation, a key process in many biological systems. scbt.comfishersci.ca This has led to investigations into its use for treating conditions marked by aberrant fucosylation, such as renal fibrosis and dry eye disease. sigmaaldrich.com Furthermore, halogenated analogs of deoxysugars are being synthesized and evaluated for enhanced therapeutic potential. For instance, fluorinated derivatives of 2-deoxy-D-glucose have shown potent cytotoxic effects against glioblastoma cells, particularly in hypoxic conditions, by inhibiting glycolysis more effectively than the parent compound. mdpi.com

Recent studies have also explored the immunomodulatory potential of this compound, demonstrating its ability to inhibit T-cell responses in a mouse skin transplant model, suggesting its potential as a novel immunosuppressive agent. sigmaaldrich.com The synthesis of derivatives like 3-amino-2,3-dideoxy-D-lyxo-hexose, an analog of sugar components found in potent anthracycline antibiotics like daunosamine (B1196630), opens the door to creating novel anticancer agents. cdnsciencepub.com The chemical synthesis of UDP-2-deoxy-D-lyxo-hexose, an analog of the natural substrate for β-(1→4)-D-galactosyltransferase, provides a tool to probe the mechanisms of this important enzyme and to synthesize modified N-acetyllactosamine structures. nih.gov

| Analog/Derivative | Observed/Potential Biological Activity | Therapeutic Area | Mechanism of Action | Reference(s) |

| This compound | Inhibition of fucosylation | Renal Fibrosis, Dry Eye Disease | Modulates terminal fucosylation processes. | sigmaaldrich.com |